(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone
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Overview
Description
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone is a heterocyclic compound that contains both furan and thiazepane rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of multiple heteroatoms (oxygen, nitrogen, and sulfur) in the structure can lead to diverse chemical reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone typically involves the formation of the thiazepane ring followed by the introduction of the furan moieties. One common synthetic route might involve the cyclization of a suitable precursor containing a thioamide and an amine group to form the thiazepane ring. Subsequent reactions would introduce the furan rings through various coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The thiazepane ring can be reduced to form thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted furan and thiazepane derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological systems due to its unique structure.
Medicine: Investigation as a potential therapeutic agent due to its heterocyclic nature, which is common in many drugs.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action for (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone would depend on its specific application. Generally, compounds with such structures can interact with biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-3-carboxylic acid: Contains a furan ring and is used in various chemical syntheses.
Thiazepane derivatives: Compounds with a thiazepane ring that have been studied for their biological activities.
Uniqueness
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone is unique due to the combination of furan and thiazepane rings in its structure. This combination can lead to unique chemical reactivity and potential biological activities that are not observed in simpler compounds.
Properties
IUPAC Name |
furan-3-yl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-14(11-4-8-17-10-11)15-5-3-13(19-9-6-15)12-2-1-7-18-12/h1-2,4,7-8,10,13H,3,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDSRGDVSJFROW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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